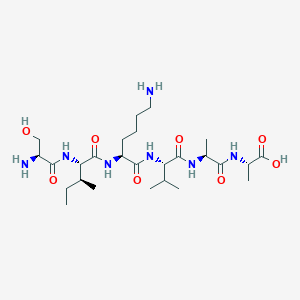

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine

Description

Properties

CAS No. |

655230-49-2 |

|---|---|

Molecular Formula |

C26H49N7O8 |

Molecular Weight |

587.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C26H49N7O8/c1-7-14(4)20(33-22(36)17(28)12-34)25(39)31-18(10-8-9-11-27)23(37)32-19(13(2)3)24(38)29-15(5)21(35)30-16(6)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,38)(H,30,35)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

OBIFODYEYFWMRY-RBZZARIASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Resin Loading and Initial Coupling

The synthesis begins with anchoring the C-terminal alanine to the resin:

- Resin Swelling : Wang or Rink amide resin is swelled in dichloromethane (DCM) or dimethylformamide (DMF).

- Activation : The carboxyl group of alanine is activated using DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure® as auxiliary nucleophiles.

- Coupling : Activated alanine is reacted with the resin under agitation (2–3 hours at room temperature).

Table 1: Resin Loading Conditions

| Step | Reagents/Conditions | Purpose | Source |

|---|---|---|---|

| Swelling | DCM/DMF (1:1) | Resin activation | |

| Activation | DIC/Oxyma Pure® (10 eq/5 eq) | Carboxyl activation | |

| Coupling | Agitation (2–3 h, RT) | Alanine attachment |

Sequential Amino Acid Coupling

The peptide chain is elongated in reverse order (Ala → Val → Lys → Ile → Ser). Key steps include:

- Fmoc Deprotection : Piperidine (20% in DMF) removes the N-terminal Fmoc group (2–3 min).

- Amino Acid Activation : Each subsequent residue (Val, Lys, etc.) is activated using HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC/Oxyma for improved coupling efficiency.

- Coupling : Activated amino acids react with the growing peptide under optimized conditions (e.g., 1–2 h at RT).

Table 2: Coupling Conditions for SIKVAA

Microwave-Assisted SPPS

Microwave irradiation accelerates coupling and deprotection steps, reducing synthesis time while maintaining high purity.

Cleavage and Purification

Post-synthesis, the peptide is cleaved from the resin and purified:

TFA Cleavage

- Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., TIPS, thioanisole).

- Conditions : 1.5–2 h at RT for peptides without arginine trityl (Mtr) groups.

Table 3: Cleavage Efficiency

| Peptide Composition | Cleavage Time | Purity (%) | Source |

|---|---|---|---|

| SIKVAA | 1.5–2 h | >85 |

Purification

- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients.

- Mass Spectrometry : HRMS validation confirms molecular weight (587.7 g/mol).

Challenges and Optimization

Diketopiperazine (DKP) Formation

While DKP formation is minimal in SIKVAA (no proline or secondary amines), protocols to suppress it include:

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Nucleophilic reagents like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism by which L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares key structural features of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine with related peptides:

Key Observations:

- Chain Length : Shorter than decapeptides (e.g., ) but longer than dipeptides (e.g., ), balancing flexibility and structural complexity.

Crystallographic and Stability Properties

- Pore Formation: Dipeptides like Val-Ala and Val-Ser form monoclinic nanoporous crystals with solvent-specific channels. In contrast, the hexapeptide’s longer chain likely prevents such symmetry, favoring α-helical or β-sheet conformations .

- Solvent Interaction : Val-Ala’s acetonitrile solvate can be dried to shift symmetry (P21 → P61), increasing cell volume by 6.5%. The hexapeptide’s stability under similar conditions is unstudied but may differ due to lysine’s hygroscopicity .

Biological Activity

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine is a synthetic peptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and alanine. Its molecular formula is C₃₈H₆₁N₉O₁₁S, with a molecular weight of approximately 615.76 g/mol. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and biotechnology.

The biological activity of this compound primarily involves its interactions with various biological targets such as enzymes and receptors. The peptide can modulate signaling pathways, influencing cellular processes such as protein-protein interactions and enzyme-substrate specificity. The exact mechanisms depend on the specific context of its application and the nature of its interactions.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Antimicrobial Activity : Preliminary studies suggest that this peptide could be developed into therapeutic agents for treating infections, particularly those related to oxidative stress.

- Drug Delivery Systems : Due to its structural properties, it may be utilized in designing peptide-based drug delivery systems that enhance the bioavailability of therapeutic agents.

- Peptide-Based Vaccines : The compound is being explored for its role in vaccine development, potentially increasing immune responses against specific pathogens.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

- Protein-Protein Interactions : Research has shown that this peptide can influence protein-protein interactions crucial for cellular signaling pathways. For instance, studies on similar peptides demonstrated their ability to modulate interactions between key signaling proteins.

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have provided insights into its potential as an enzyme inhibitor or activator. Such studies typically involve kinetic assays to measure binding affinities and inhibition constants .

- Oxidative Stress Response : In vitro experiments have indicated that this peptide may enhance cellular responses to oxidative stress, suggesting a role in protecting cells from damage caused by reactive oxygen species (ROS) .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar peptides:

| Compound Name | Molecular Weight | Antimicrobial Activity | Role in Drug Delivery | Protein Interaction Modulation |

|---|---|---|---|---|

| L-Seryl-L-isoleucyl-L-lysyl... | 615.76 g/mol | Yes | Potential | Yes |

| L-Alanylglycyl-L-seryl... | 500.65 g/mol | Moderate | Limited | Yes |

| L-Valyl-L-leucyl... | 550.70 g/mol | Yes | Potential | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.